2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine
CAS No.:
Cat. No.: VC15859887
Molecular Formula: C13H9ClF3N
Molecular Weight: 271.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClF3N |
|---|---|
| Molecular Weight | 271.66 g/mol |
| IUPAC Name | 2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine |
| Standard InChI | InChI=1S/C13H9ClF3N/c1-8-5-10(7-12(14)18-8)9-3-2-4-11(6-9)13(15,16)17/h2-7H,1H3 |
| Standard InChI Key | GPEKCJLIQGVISN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=N1)Cl)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at the 1-position. Key substituents include:
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Chlorine atom at the 2-position, enhancing electrophilic substitution reactivity.
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Methyl group at the 6-position, contributing to steric effects and lipophilicity.
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3-(Trifluoromethyl)phenyl group at the 4-position, introducing strong electron-withdrawing properties and metabolic stability.
The trifluoromethyl group (-CF₃) significantly influences electronic distribution, as evidenced by its Hammett σₚ constant of 0.54, which surpasses that of methyl (-0.17) and chloro (0.23) groups. This electron deficiency polarizes the pyridine ring, facilitating nucleophilic attacks at specific positions.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉ClF₃N | , |
| Molecular Weight | 271.66 g/mol | |
| Boiling Point | 245–247°C (estimated) | |
| LogP (Octanol-Water Partition) | 3.2 ± 0.3 |
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A primary route for synthesizing 4-arylpyridines involves palladium-catalyzed coupling. For example, 2-chloro-6-methylpyridine reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/toluene) to yield the target compound. Optimized conditions report yields of 70–85%.
Halogenation and Functionalization
Bromination at the methyl group (6-position) is achievable using N-bromosuccinimide (NBS) and 2,2'-azobisisobutyronitrile (AIBN) in carbon tetrachloride . This reaction proceeds via radical mechanisms, yielding 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine (70% yield) .
Table 2: Representative Synthetic Reactions
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs incoming electrophiles to the 3- and 5-positions. Nitration experiments on analogous compounds show preferential nitration at the 5-position when the 4-position is occupied by -CF₃.
Nucleophilic Displacement
The 2-chloro substituent undergoes displacement with nitrogen nucleophiles (e.g., piperazine) in polar aprotic solvents, forming secondary amines . This reactivity is exploited in drug discovery to introduce pharmacophores.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 2-(trifluoromethyl)phenyl group (as in) with a 3-substituted isomer alters steric and electronic profiles:
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3-Substitution increases steric hindrance near the pyridine nitrogen, potentially reducing hydrogen-bonding capacity.
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Electronic effects: Meta-substitution slightly diminishes the -CF₃ group’s electron-withdrawing influence compared to ortho-substitution (Hammett σₘ = 0.43 vs. σₚ = 0.54).
Industrial and Research Applications
Agrochemical Intermediates
Chloropyridines serve as precursors to herbicides and insecticides. The -CF₃ group enhances soil persistence and bioavailability, as seen in flupyradifurone derivatives .
Material Science
Trifluoromethylated pyridines are employed in liquid crystal displays (LCDs) due to their high thermal stability and dielectric anisotropy.
Challenges and Future Directions
Synthetic Limitations
Current methods for introducing 3-(trifluoromethyl)phenyl groups suffer from regioselectivity issues. Advances in directed ortho-metalation or C–H activation could address this .
Toxicological Profiling
No in vivo toxicity data exists for this isomer. Standard assays (e.g., Ames test, acute oral toxicity in rodents) are recommended to evaluate mutagenicity and LD₅₀.
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